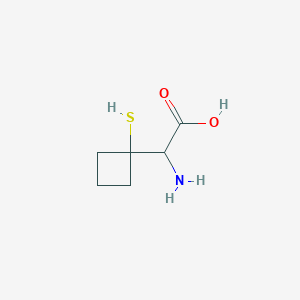
2-Amino-2-(1-mercaptocyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(1-mercaptocyclobutyl)acetic acid is an organic compound with the molecular formula C6H11NO2S This compound features a unique structure, combining an amino group, a mercaptocyclobutyl ring, and an acetic acid moiety
Métodos De Preparación
The synthesis of 2-Amino-2-(1-mercaptocyclobutyl)acetic acid typically involves several steps. One common synthetic route includes the following steps:
Formation of the mercaptocyclobutyl ring: This step involves the cyclization of a suitable precursor to form the mercaptocyclobutyl ring.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the acetic acid moiety: The final step involves the addition of the acetic acid moiety to complete the synthesis.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Análisis De Reacciones Químicas
2-Amino-2-(1-mercaptocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-2-(1-mercaptocyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(1-mercaptocyclobutyl)acetic acid involves its interaction with specific molecular targets. The amino and mercapto groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Amino-2-(1-mercaptocyclobutyl)acetic acid can be compared with other similar compounds, such as:
2-Amino-2-(1-mercaptocyclopropyl)acetic acid: This compound has a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical properties and reactivity.
2-Amino-2-(1-mercaptocyclopentyl)acetic acid: The cyclopentyl ring in this compound results in variations in steric and electronic effects.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H11NO2S |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
2-amino-2-(1-sulfanylcyclobutyl)acetic acid |
InChI |
InChI=1S/C6H11NO2S/c7-4(5(8)9)6(10)2-1-3-6/h4,10H,1-3,7H2,(H,8,9) |
Clave InChI |
HTTDGGJUGDWIPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


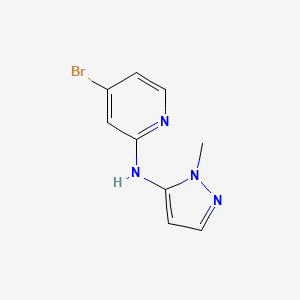
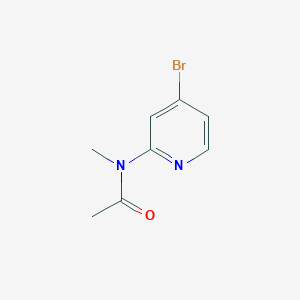




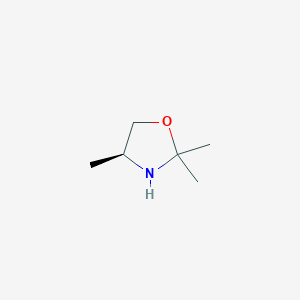
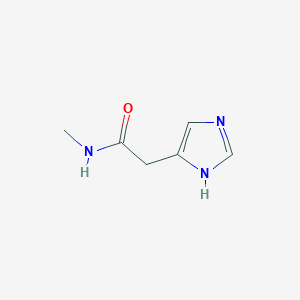
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)

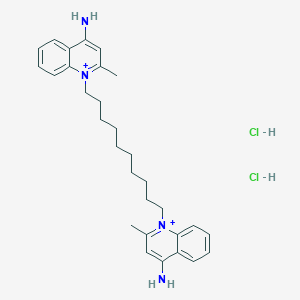

![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
